4,6-Dichloro-N-methyl-2-pyridinecarboxamide
Description
4,6-Dichloro-N-methyl-2-pyridinecarboxamide is a halogenated pyridine derivative characterized by a pyridine ring substituted with chlorine atoms at the 4- and 6-positions and an N-methylcarboxamide group at the 2-position.
Properties
IUPAC Name |
4,6-dichloro-N-methylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O/c1-10-7(12)5-2-4(8)3-6(9)11-5/h2-3H,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWIURVNWMGRII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC(=CC(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379324-09-0 | |
| Record name | 4,6-dichloro-N-methylpyridine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-N-methyl-2-pyridinecarboxamide typically involves the chlorination of 2-pyridinecarboxamide followed by N-methylation. The process can be summarized as follows:
Chlorination: 2-pyridinecarboxamide is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 4 and 6 positions of the pyridine ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloro-N-methyl-2-pyridinecarboxamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4 and 6 positions can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding amines.
Oxidation Reactions: Oxidation of the methyl group can be achieved using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydride.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or organic solvents.
Major Products:
Substitution: Various substituted pyridinecarboxamides.
Reduction: Corresponding amines.
Oxidation: Carboxylic acids or aldehydes depending on the conditions.
Scientific Research Applications
4,6-Dichloro-N-methyl-2-pyridinecarboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Dichloro-N-methyl-2-pyridinecarboxamide depends on its application:
Biological Activity: It may inhibit specific enzymes or interfere with cellular processes in microorganisms, leading to antimicrobial effects.
Pharmaceuticals: As a precursor, it contributes to the synthesis of active pharmaceutical ingredients that target specific molecular pathways in diseases such as cancer.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 4,6-Dichloro-N-methyl-2-pyridinecarboxamide and related compounds:
Key Findings from Comparative Analysis
Halogenation Patterns :
- The target compound’s dichloro substitution (4,6-positions) contrasts with the bromo-chloro combination in 5-Bromo-2-chloro-N-methoxy-N-methyl-4-pyridinecarboxamide. Halogen positioning influences electronic properties and binding affinity in drug design .
- 4,6-Dichloro-2-methylpyrimidine shares the dichloro motif but on a pyrimidine ring, which alters aromaticity and hydrogen-bonding capacity compared to pyridine .
Carboxamide Modifications :
- The N-methyl group in the target compound may enhance metabolic stability compared to unsubstituted carboxamides. The hydrochloride salt form of 4-Chloro-N-methylpyridine-2-carboxamide demonstrates improved solubility for pharmaceutical formulations .
Core Heterocycle Differences :
- Pyridine derivatives (e.g., target compound) exhibit distinct reactivity and solubility compared to pyrimidine analogs (e.g., 4,6-Dichloro-2-methylpyrimidine). Pyrimidines are often prioritized in kinase inhibitor synthesis due to their planar structure .
Research Implications and Limitations
- Data Gaps: Limited experimental data (e.g., solubility, stability) for this compound necessitate further characterization. Comparative studies with analogs like 4-Chloro-N-methylpyridine-2-carboxamide Hydrochloride could clarify structure-activity relationships .
Biological Activity
4,6-Dichloro-N-methyl-2-pyridinecarboxamide is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 205.04 g/mol. The presence of chlorine atoms at the 4 and 6 positions of the pyridine ring significantly influences its reactivity and biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and herbicidal applications. Its structural features contribute to its interaction with biological targets, leading to diverse pharmacological effects.
Antimicrobial Activity
Studies have demonstrated that compounds with similar structures to this compound possess significant antimicrobial properties. For instance, derivatives have shown effectiveness against gram-positive bacteria and mycobacterial strains, indicating potential as an antibacterial agent .
| Compound Name | Activity | Reference |
|---|---|---|
| This compound | Antimicrobial | |
| Isonicotinamide | Antimicrobial | |
| Cinnamamides | Antibacterial |
Herbicidal Activity
The compound has also been evaluated for its herbicidal properties. It acts by inhibiting specific enzymes involved in metabolic pathways essential for plant growth. This mechanism is similar to other herbicides that target phytoene desaturase, which is crucial for carotenoid biosynthesis.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes or receptors. The chlorinated structure enhances binding affinity and may modulate enzyme activity, leading to therapeutic effects in microbial infections and agricultural applications.
Case Studies
Recent studies have focused on the synthesis and testing of various derivatives of pyridinecarboxamides. For example, a series of compounds were synthesized and evaluated for their antibacterial efficacy against resistant strains such as Staphylococcus aureus and Enterococcus faecalis. These studies indicated that halogenated derivatives exhibited enhanced antibacterial activity compared to their non-halogenated counterparts .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4,6-Dichloro-N-methyl-2-pyridinecarboxamide with high purity?
- Methodological Answer : A stepwise approach involving nucleophilic substitution and amidation is recommended. For example, chlorination of a pyridine precursor followed by N-methylation under controlled conditions (e.g., using methyl iodide in the presence of a base like K₂CO₃). Purification via recrystallization or column chromatography ensures high purity. Monitoring reaction progress with thin-layer chromatography (TLC) and confirming stoichiometric ratios using mass spectrometry (MS) is critical .
Q. How can spectroscopic techniques validate the structural identity of this compound?
- Methodological Answer :
- NMR : Analyze and NMR spectra for characteristic peaks:
- Downfield signals for chlorine-substituted pyridine protons (~8.5–9.0 ppm).
- Methyl group resonance (N–CH₃) at ~3.0 ppm.
- IR : Confirm the presence of the amide carbonyl stretch (~1650–1680 cm⁻¹).
- MS : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺) matching the molecular formula (C₇H₆Cl₂N₂O). Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .
Advanced Research Questions
Q. What strategies resolve discrepancies in hydrogen bonding patterns observed in the crystal structure of this compound?
- Methodological Answer : Apply graph set analysis (GSA) to categorize hydrogen bonds into motifs (e.g., chains, rings). For conflicting patterns, use single-crystal X-ray diffraction (SCXRD) data refined via SHELXL to model hydrogen positions accurately. If disorder is present, employ restraints or constraints during refinement to stabilize the model. Cross-validate with Hirshfeld surface analysis to quantify intermolecular interactions .
Q. How can SHELX software address challenges in refining the crystal structure of this compound, particularly for twinned or disordered crystals?
- Methodological Answer :
- Twinning : Use the TWIN/BASF commands in SHELXL to refine twin laws and scale factors. Verify results with the ROTAX algorithm for axis validation.
- Disorder : Split atoms into multiple positions with occupancy refinement. Apply similarity restraints (SIMU/DELU) to maintain reasonable geometry. Validate refinement stability using the Fo-Fc difference map .
Q. How to design experiments to probe solvent-dependent intermolecular interactions of this compound?
- Methodological Answer : Crystallize the compound in solvents of varying polarity (e.g., DMSO, ethanol, hexane). Analyze SCXRD data to compare packing motifs. Use computational tools (e.g., Mercury or CrystalExplorer) to map electrostatic potentials and quantify interaction energies. Compare results with Etter’s hydrogen bond rules to identify dominant motifs .
Q. What analytical approaches reconcile conflicting spectroscopic data (e.g., NMR vs. X-ray) for this compound?
- Methodological Answer :
- NMR-XRD Discrepancies : Confirm solvent effects (e.g., deuteration shifts) or dynamic processes (e.g., tautomerism) via variable-temperature NMR. For static structures, compare experimental XRD bond lengths/angles with DFT-optimized geometries (using Gaussian or ORCA).
- Mass Spec Anomalies : Rule out adduct formation by analyzing ionization sources (ESI vs. EI). Use tandem MS (MS/MS) to fragment ambiguous peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
